![molecular formula C17H15N3O4S3 B4631141 methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)

methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate

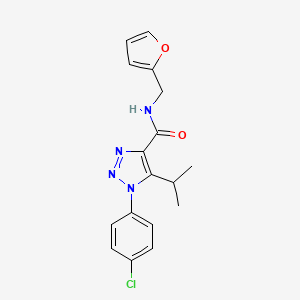

Overview

Description

The chemical compound involves a complex structure that integrates multiple functional groups, including aminocarbonyl, benzothiazole, thiophene, and carboxylate moieties. These groups contribute to the compound's unique chemical and physical properties, making it of interest in various scientific research areas.

Synthesis Analysis

While the specific synthesis of the title compound is not directly detailed in the available literature, related compounds have been synthesized through methods involving acetylation, oxidation, and cyclization reactions. For instance, N-acyl derivatives of arylamines display significant antitumor activity, with their synthesis confirming N-acetylation and oxidation as the main metabolic transformations (Chua et al., 1999).

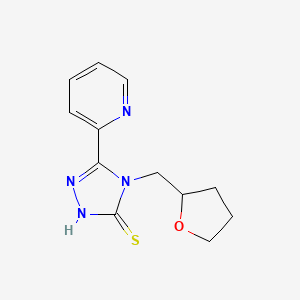

Molecular Structure Analysis

The structure of related thiazole and thiadiazole compounds has been characterized using X-ray crystallography, demonstrating the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their structures. Such studies provide insights into the geometric configuration of these compounds, which is crucial for understanding their reactivity and properties (Dani et al., 2013).

Chemical Reactions and Properties

The compound's chemical behavior can be inferred from related research, which illustrates the reactivity of similar benzothiazole and thiophene derivatives in various chemical reactions. These reactions include transformations into thiazolyl carboxylates and reactions with thioureas to afford thiazolidones, showcasing the compound's potential versatility in chemical synthesis (Nagase, 1974).

Scientific Research Applications

Antitumor Activity

Benzothiazoles, including derivatives related to methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate, have shown potent and selective antitumor activity. They are particularly effective against breast, ovarian, colon, and renal cell lines. Their mechanism of action involves drug uptake and biotransformation in sensitive cell lines, highlighting a potentially novel mode of action. N-Acyl derivatives of arylamines in this family have been synthesized, demonstrating the importance of metabolic transformations in their effectiveness (Chua et al., 1999).

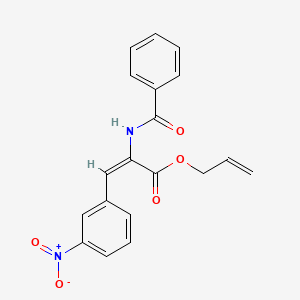

Synthesis and Chemical Transformations

Research on the synthesis of 2-amino and 2-(arylamino)-substituted thiazoles and selenazoles includes compounds related to methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate. This includes a one-pot synthesis method involving ketones and thioureas, demonstrating the versatility and potential for modification of such compounds (Moriarty et al., 1992).

Pharmacological Properties

Studies on various benzo[b]thiophen derivatives, which share structural similarities with the compound , have revealed significant pharmacological properties. These derivatives have been investigated for their potential as amines and thiouronium salts, showcasing the broad spectrum of biological activity inherent in this chemical class (Chapman et al., 1971).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Research into 2-amino-5-alkylidene-thiazol-4-ones, closely related to the compound of interest, has demonstrated their potential as xanthine oxidase inhibitors and anti-inflammatory agents. These compounds have shown significant inhibitory effect against xanthine oxidase and a strong anti-inflammatory response in human peripheral blood mononuclear cells, indicating potential therapeutic applications (Smelcerovic et al., 2015).

properties

IUPAC Name |

methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S3/c1-8-12(16(23)24-2)15(27-13(8)14(18)22)20-11(21)7-25-17-19-9-5-3-4-6-10(9)26-17/h3-6H,7H2,1-2H3,(H2,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHOOVOBQWDDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)

![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)

![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)

![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)

![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)

![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)

![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)